(R)-Linezolid-d3 is a deuterated form of Linezolid, an antibiotic belonging to the oxazolidinone class. Linezolid is primarily used to treat infections caused by Gram-positive bacteria, including those resistant to other antibiotics. The deuterated variant, (R)-Linezolid-d3, is utilized in research settings, particularly in pharmacokinetic studies and metabolic profiling due to its unique isotopic labeling which aids in distinguishing it from non-labeled compounds.
(R)-Linezolid-d3 is synthesized from the parent compound Linezolid through deuteration processes. Linezolid itself was first approved by the U.S. Food and Drug Administration in 2000 and has since been a critical agent in treating multi-drug resistant infections.
(R)-Linezolid-d3 falls under the classification of synthetic antibiotics within the oxazolidinone family. It is specifically categorized as a deuterated compound, which enhances its utility in various analytical techniques.
The synthesis of (R)-Linezolid-d3 involves several key steps that typically include:
The synthesis typically employs organic solvents like tetrahydrofuran or ethyl acetate at temperatures ranging from 50 to 70 degrees Celsius. The specific ratios of reactants are crucial for optimizing the reaction conditions and achieving high purity of the final product.
(R)-Linezolid-d3 retains the core structure of Linezolid but includes deuterium atoms at specific positions, enhancing its mass spectrometric properties. The molecular formula remains similar to that of Linezolid but reflects the incorporation of deuterium.
The chemical reactions involving (R)-Linezolid-d3 primarily focus on its interactions with biological systems or its degradation pathways. Key reactions include:
The isotopic labeling allows for precise tracking of (R)-Linezolid-d3 during pharmacokinetic studies, enabling researchers to differentiate between endogenous and exogenous levels of Linezolid in biological matrices .
(R)-Linezolid-d3 functions similarly to Linezolid by inhibiting bacterial protein synthesis. It binds specifically to the 23S ribosomal RNA of the 50S subunit of bacterial ribosomes, preventing the formation of functional ribosomes necessary for protein production.
Relevant analyses often include high-performance liquid chromatography for purity assessment and stability testing under various environmental conditions .
(R)-Linezolid-d3 is primarily used in research applications including:
This compound enhances research capabilities by providing a clear distinction between labeled and unlabeled compounds in complex biological matrices .
(R)-Linezolid-d3 (CAS# 1795786-02-5) is a deuterium-enriched isotopologue of the antibiotic linezolid, featuring a chiral (R)-configuration at the oxazolidinone ring's C5 position and a trideuterated acetyl group (–COCD₃). Its molecular formula is C₁₆H₁₇D₃FN₃O₄ (MW: 340.36 g/mol), differing from non-deuterated linezolid (C₁₆H₂₀FN₃O₄, MW: 337.35 g/mol) by the replacement of three hydrogen atoms with deuterium at the N-acetyl moiety [2] [7] [10]. The compound retains linezolid’s core pharmacophore—a fluorophenyl-morpholine unit linked to the oxazolidinone ring—but introduces isotopic labeling at a metabolically vulnerable site [2] [9].
Table 1: Key Chemical Identifiers of (R)-Linezolid-d3
Property | Value |
---|---|
IUPAC Name | 2,2,2-trideuterio-N-[[(5R)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
CAS Number | 1795786-02-5 |
Molecular Formula | C₁₆H₁₇D₃FN₃O₄ |
Exact Mass | 340.1626 Da |
Deuterium Position | Acetyl group (–COCD₃) |
Stereochemistry | (R)-configuration at C5 |
Appearance | White to off-white solid |
Deuterium (²H) incorporation leverages the kinetic isotope effect (KIE), where the stronger C–D bond (vs. C–H) reduces the rate of metabolic cleavage. This imparts three key advantages:
Deuterated drug development evolved from metabolic tracers (1960s) to therapeutic agents:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8